Diisobutyl Phosphite-d14
Description
Diisobutyl Phosphite-d14 (C₈H₅D₁₄O₄P) is a stable isotope-labeled organophosphorus compound with a molecular weight of 224.29 g/mol . It is primarily used as a flame retardant reference material and in isotopic labeling studies due to its deuterated isobutyl groups. Unlike non-deuterated analogs, its isotopic substitution enables precise tracking in analytical and environmental monitoring applications, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C₈H₅D₁₄O₃P |
|---|---|
Molecular Weight |
208.29 |
Synonyms |
Phosphonic Acid Bis(2-methylpropyl) Ester-d14; Phosphonic Acid Diisobutyl Ester-d14; Diisobutyl Phosphonate-d14; Isobutyl Phosphite-d14; Isobutyl Phosphonate-d14; NSC 103154-d14_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Diisobutyl Phthalate (DIBP)
Structural Differences :
- Diisobutyl Phosphite-d14 : Contains a phosphite (PO₃) core with deuterated isobutyl chains.
- Diisobutyl Phthalate (DIBP): A phthalate ester with a benzene-dicarboxylate core and non-deuterated isobutyl groups .
Toxicity :
Diisobutyl Succinate and Diisobutyl Glutarate
Physicochemical Properties :
Functional Differences :
Diisobutyl Adipate
Regulatory Standing :
- No current restrictions on Diisobutyl Adipate, contrasting with DIBP’s regulatory challenges .
Diisopropyl Fluorophosphate (DFP)
Structural Contrast :
- DFP ((C₃H₇O)₂FPO) is a fluorinated organophosphate used as a pesticide and acetylcholinesterase inhibitor .
- This compound lacks fluorine substitution and is non-pesticidal, highlighting how minor structural changes alter toxicity and application .
Key Research Findings
- Analytical Utility: this compound’s deuterated structure aids in distinguishing it from non-labeled analogs in environmental samples via isotopic peak patterns in mass spectrometry .
- Data Gaps : Toxicological profiles for this compound are sparse, necessitating read-across from structurally similar esters (e.g., dimethyl phosphates) for risk assessment .
- Regulatory Trends : Phthalates like DIBP face elimination mandates, while phosphate esters remain niche but critical in research contexts .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Diisobutyl Phosphite-d14, and how is isotopic purity validated?
- Methodological Answer : Synthesis typically involves deuterium exchange or substitution in non-deuterated precursors under controlled conditions (e.g., acid-catalyzed deuteration). Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% d14). Cross-validation with Fourier-transform infrared (FTIR) spectroscopy ensures structural integrity .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for trace analysis. For quantification, isotope dilution mass spectrometry (IDMS) using deuterated internal standards improves accuracy. Matrix effects are minimized via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to analysis. Reference databases like NIST Chemistry WebBook provide spectral libraries for cross-referencing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use certified respirators and chemical-resistant gloves (e.g., nitrile) to avoid dermal/ocular exposure. Work under fume hoods with adequate ventilation. Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate). Waste disposal must comply with REACH regulations, particularly for deuterated compounds .
Advanced Research Questions
Q. How can researchers control for deuterium isotope effects when using this compound in kinetic studies?
- Methodological Answer : Isotope effects () must be quantified via comparative kinetics using non-deuterated analogs. Parallel experiments under identical conditions (pH, temperature) isolate isotopic impacts. Computational modeling (e.g., density functional theory) predicts vibrational frequency shifts affecting reaction pathways. Data normalization against control systems reduces bias .
Q. What strategies mitigate data inconsistencies in metabolic tracing studies involving this compound?
- Methodological Answer : Contradictions arise from isotopic dilution or metabolic compartmentalization. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to differentiate labeled/unlabeled metabolites. Longitudinal sampling tracks temporal variability. Cross-validate findings with -labeled analogs to confirm tracer specificity .
Q. How should experimental designs be optimized to account for low data availability on this compound’s environmental stability?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions (UV exposure, humidity) to model environmental persistence. Pair with read-across approaches using structurally similar compounds (e.g., diisobutyl phthalate) for molar adjustment of toxicity thresholds. Collaborate with EU-LCI Working Group frameworks to harmonize data gaps with regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
